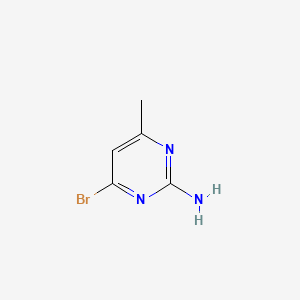

4-Bromo-6-methylpyrimidin-2-amine

Description

Significance of Halogenated Aminopyrimidines in Contemporary Chemical Research

The introduction of a halogen atom, such as bromine, into an aminopyrimidine structure dramatically influences its electronic properties, reactivity, and biological activity. Halogenated aminopyrimidines are recognized as crucial intermediates in organic synthesis, providing a reactive handle for various cross-coupling reactions to construct more complex molecular architectures. researchgate.net This reactivity is particularly valuable in the synthesis of pharmaceutical compounds.

The bromine atom in compounds like 4-Bromo-6-methylpyrimidin-2-amine can be readily substituted or participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov This synthetic versatility allows for the creation of diverse libraries of compounds for screening in drug discovery programs. nih.gov For instance, the bromine atom can be replaced by various aryl groups, leading to the synthesis of compounds with potential applications as kinase inhibitors for cancer therapy. google.comcardiff.ac.uk

The presence of the amino group further enhances the molecule's utility, as it can be functionalized to form amides, sulfonamides, and other derivatives, expanding the accessible chemical space. researchgate.net This dual functionality of a reactive halogen and a versatile amino group makes halogenated aminopyrimidines highly sought-after building blocks in medicinal chemistry.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 524718-27-2 |

Note: Data sourced from PubChem. nih.gov

Overview of Research Trajectories for this compound and its Structural Analogs

Research involving this compound and its analogs is primarily directed towards the synthesis of novel bioactive molecules. The core structure serves as a versatile scaffold for the development of compounds targeting a range of biological processes.

A significant research trajectory involves the use of this compound in the synthesis of kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The pyrimidine (B1678525) core is a known hinge-binding motif for many kinases, and the bromo-substituent at the 4-position allows for the introduction of various groups to explore the kinase's binding pocket and enhance selectivity and potency. cardiff.ac.uk For example, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. google.com

Another important area of investigation is the synthesis of compounds with anti-inflammatory properties. rsc.org Chronic inflammation is a hallmark of many diseases, and researchers are actively seeking new anti-inflammatory agents. Pyrimidine derivatives have shown promise in this area, and the functionalization of the this compound scaffold could lead to the discovery of novel anti-inflammatory drugs. rsc.org

Furthermore, the structural analogs of this compound, where the bromine is replaced by other substituents or the methyl group is altered, are being explored to understand structure-activity relationships (SAR). cardiff.ac.uk By systematically modifying the structure and assessing the biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Table 2: Examples of Reactions Involving this compound and its Analogs

| Reaction Type | Reactants | Product Type | Significance |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Aryl-substituted aminopyrimidine | Creation of C-C bonds, diversification of the scaffold. nih.govmdpi.com |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., amine, alcohol) | 4-Substituted-6-methylpyrimidin-2-amine | Introduction of various functional groups at the C4 position. nih.gov |

| Bromination | 2-Amino-6-methylpyrimidine, N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-6-methylpyrimidine | Synthesis of a structural isomer with different reactivity. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGNMKRPXKNSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717146 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-71-4 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Methylpyrimidin 2 Amine and Its Derivatives

Direct and Indirect Synthetic Pathways to the 4-Bromo-6-methylpyrimidin-2-amine Core

The construction of the this compound scaffold can be achieved through strategic synthetic routes that often involve the manipulation of commercially available pyrimidine (B1678525) precursors.

Strategic Halogenation and Amination Approaches

A common and effective method for the synthesis of this compound begins with the readily available starting material, 2-amino-6-methylpyrimidin-4-ol. The synthesis proceeds through a two-step sequence involving an initial halogenation of the hydroxyl group, followed by the introduction of the bromo substituent.

The first step typically involves the conversion of the hydroxyl group at the 4-position to a chloro group. This is often accomplished by treating 2-amino-6-methylpyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the pyrimidinol into the more reactive 2-amino-4-chloro-6-methylpyrimidine (B145687) intermediate.

Subsequently, the chloro group can be displaced to introduce the bromo functionality. While direct bromination of the pyrimidinol is a possibility, the step-wise approach through the chloro intermediate often provides better control and yields. The transformation of the 4-chloro derivative to this compound can be achieved using a suitable brominating agent.

An alternative approach to halogenation of 2-aminopyrimidines involves direct halogenation in the presence of a metal carbonate, oxide, or phosphate. For instance, the bromination of 2-amino-4-methylpyrimidine (B85506) has been successfully carried out in an aqueous solution with bromine in the presence of magnesium oxide, leading to the formation of 2-amino-5-bromo-4-methylpyrimidine (B102953) in good yields. google.com This highlights a strategic approach to introducing a bromine atom onto the pyrimidine ring, which could be adapted for the synthesis of the target compound.

Control of Regioselectivity in Pyrimidine Synthesis

The regioselectivity of electrophilic substitution reactions on the pyrimidine ring is crucial for the specific placement of substituents. In the case of 2-amino-6-methylpyrimidine derivatives, the existing amino and methyl groups direct incoming electrophiles to specific positions. The amino group at the 2-position and the methyl group at the 6-position electronically influence the ring, making certain positions more susceptible to substitution than others.

For instance, in the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, a highly regioselective lithiation-substitution protocol has been employed to introduce various substituents at the C-6 position, followed by bromination at the C-5 position. nih.gov This demonstrates that with the appropriate choice of reagents and reaction conditions, specific isomers can be selectively synthesized. The directing effects of the substituents are paramount in achieving the desired regiochemical outcome. Theoretical analyses and experimental verifications of electrophilic aromatic bromination have shown that the positional selectivity can be predicted and controlled, which is a key aspect in the synthesis of specifically substituted pyrimidines. mdpi.com

Diversification Strategies for this compound Derivatives

The bromine atom on the this compound core serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Functional Group Interconversions and Substitutions on the Pyrimidine Ring

The bromo substituent at the 4-position of the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by a variety of nucleophiles, leading to a diverse range of functionalized pyrimidines. For example, the bromo group can be substituted by oxygen, sulfur, or nitrogen-based nucleophiles to introduce new functionalities.

Furthermore, the bromine atom can be utilized in various functional group interconversions. For instance, it can be a precursor for cyanation reactions. The cyanation of aryl halides, including bromo-substituted heterocycles, can be achieved using reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a copper catalyst, providing a route to the corresponding nitriles. researchgate.net These nitrile derivatives can then be further transformed into other functional groups such as carboxylic acids or amines.

| Starting Material | Reagent/Conditions | Product | Reference |

| 5-bromopyrimidine | K₄[Fe(CN)₆], CuI, per-6-amino-β-CD, Na₂CO₃, DMF | 5-cyanopyrimidine | researchgate.net |

Modification of the Amino Group for Novel Analogues

The exocyclic amino group at the 2-position of this compound offers another site for chemical modification, enabling the synthesis of a variety of novel analogues. This primary amine can undergo a range of reactions, including acylation, alkylation, and the formation of Schiff bases.

For example, the amino group can be acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated to introduce various alkyl or aryl groups. The reaction of 2-aminopyrimidines with different amines under basic conditions can lead to the formation of N-substituted derivatives. stackexchange.com

Moreover, the amino group can be derivatized to form formazans. For instance, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) has been used as a starting material to synthesize formazan (B1609692) derivatives by reacting it with chloroacetyl chloride, followed by hydrazine (B178648) hydrate (B1144303) and subsequent reaction with an aldehyde to form a Schiff base, which is then converted to the formazan. impactfactor.org A similar strategy could be employed with this compound to generate a library of novel formazan-containing compounds.

| Starting Material | Reagents | Product Type | Reference |

| 2-amino-4-hydroxy-6-methylpyrimidine | 1. Chloroacetyl chloride 2. Hydrazine hydrate 3. 3,4-dimethoxybenzaldehyde (B141060) 4. Diazonium salt | Formazan derivative | impactfactor.org |

Catalytic Cross-Coupling Reactions in Derivatization (e.g., Suzuki-Miyaura Coupling)

The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position of the pyrimidine ring.

The Suzuki-Miyaura reaction typically involves the coupling of the bromo-pyrimidine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to various brominated pyrimidine and pyridine (B92270) derivatives to synthesize a range of biaryl and substituted heterocyclic compounds. mdpi.comnih.gov

For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. nih.gov A similar approach with this compound would provide access to a diverse set of 4-aryl-6-methylpyrimidin-2-amine derivatives. The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

| Bromo-heterocycle | Coupling Partner | Catalyst/Base | Product | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-methylpyridin-3-amines | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

These diversification strategies highlight the synthetic utility of this compound as a versatile building block for the generation of a wide range of novel pyrimidine-based compounds with potential applications in various fields of chemical research.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The structural framework of this compound serves as a valuable starting point for the synthesis of various fused heterocyclic systems. The presence of the endocyclic nitrogen atoms and the exocyclic amino group on the pyrimidine ring allows for cyclocondensation reactions with appropriate bifunctional electrophiles, leading to the formation of bicyclic aromatic compounds with significant pharmacological interest. One of the most prominent examples is the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives.

The construction of the imidazo[1,2-a]pyrimidine core from a 2-aminopyrimidine (B69317) derivative is typically achieved through the well-established Tschitschibabin reaction. nih.gov This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone. The general mechanism proceeds via an initial SN2 reaction where the most nucleophilic nitrogen atom of the pyrimidine ring (N1) attacks the α-carbon of the halo-ketone, displacing the halide. This is followed by the formation of an intermediate through the addition of the exocyclic amino group to the carbonyl carbon. The subsequent dehydration of this intermediate results in the formation of the fused imidazole (B134444) ring, yielding the aromatic imidazo[1,2-a]pyrimidine system.

In the context of this compound, this reaction would lead to the formation of 7-bromo-5-methyl-substituted imidazo[1,2-a]pyrimidines. The reaction is generally carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or acetone. nih.gov The specific substituent at the 2-position of the resulting fused system is determined by the choice of the α-haloketone. For instance, the reaction with 2-bromoacetophenone (B140003) would yield a 2-phenyl-substituted imidazo[1,2-a]pyrimidine. nih.gov

The versatility of this method allows for the introduction of a wide range of substituents onto the imidazole ring of the fused system, enabling the generation of a library of compounds for further investigation in medicinal chemistry. The table below illustrates the expected products from the reaction of this compound with various α-haloketones.

Table 1: Synthesis of 7-Bromo-5-methylimidazo[1,2-a]pyrimidine Derivatives

| Starting Material | Reagent (α-Haloketone) | Product |

|---|---|---|

| This compound | 2-Bromoacetophenone | 7-Bromo-5-methyl-2-phenylimidazo[1,2-a]pyrimidine |

| This compound | Chloroacetone | 7-Bromo-2,5-dimethylimidazo[1,2-a]pyrimidine |

| This compound | 2-Bromo-1-(4-fluorophenyl)ethanone | 7-Bromo-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyrimidine |

| This compound | Ethyl 2-bromoacetate | Ethyl 7-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate |

| This compound | 3-Bromopentan-2,4-dione | 1-(7-Bromo-5-methylimidazo[1,2-a]pyrimidin-2-yl)ethanone |

This synthetic strategy highlights the utility of this compound as a key building block for accessing more complex heterocyclic scaffolds like the imidazo[1,2-a]pyrimidine system, which is a core motif in many biologically active molecules. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Methylpyrimidin 2 Amine Compounds

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-Bromo-6-methylpyrimidin-2-amine, the FTIR spectrum is expected to exhibit characteristic bands corresponding to its various functional groups.

The primary amine (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine (B1678525) ring are expected in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1500-1650 cm⁻¹ region. The C-N stretching vibration is anticipated around 1350-1250 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Computational studies using Density Functional Theory (DFT) are a powerful tool for predicting vibrational frequencies. nih.govresearchgate.netresearchgate.net Theoretical calculations for similar pyrimidine derivatives have shown good agreement between predicted and experimental spectra. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | Asymmetric N-H Stretch |

| ~3350 | Symmetric N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1620 | C=N Stretch (pyrimidine ring) |

| ~1580 | C=C Stretch (pyrimidine ring) |

| ~1450 | CH₃ Bending |

| ~1300 | C-N Stretch |

Note: The values in this table are predicted based on typical ranges for the specified functional groups and are best confirmed by experimental data or specific theoretical calculations for the molecule.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibrations of the pyrimidine ring are expected to produce strong signals in the Raman spectrum. The C-Br bond, being relatively non-polar, may also show a more prominent peak in the Raman spectrum compared to its FTIR absorption. The analysis of Raman spectra of similar molecules has been successfully aided by DFT calculations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the amino group, and the pyrimidine ring.

The methyl group (-CH₃) protons would likely appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The protons of the amino group (-NH₂) would also likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of 4.0-6.0 ppm. The single proton on the pyrimidine ring would appear as a singlet in the aromatic region, likely between 6.0 and 7.0 ppm.

The prediction of ¹H NMR chemical shifts can be performed using computational methods such as the Gauge-Invariant Atomic Orbital (GIAO) method. modgraph.co.uk

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.3 | Singlet | 3 | -CH₃ |

| ~5.0 | Broad Singlet | 2 | -NH₂ |

Note: The values in this table are predicted based on the analysis of similar structures and established chemical shift ranges. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The carbon of the methyl group is expected to appear at the most upfield position, typically around 15-25 ppm. The carbon atoms of the pyrimidine ring will have chemical shifts in the downfield region, generally between 100 and 170 ppm. The carbon atom bonded to the bromine (C4) would be expected at a relatively lower field within this range due to the electronegativity of bromine. The carbon bonded to the amino group (C2) and the carbon bonded to the methyl group (C6) will also have distinct chemical shifts. The remaining carbon of the pyrimidine ring (C5) will also show a characteristic signal.

Similar to ¹H NMR, ¹³C NMR chemical shifts can be accurately predicted using the GIAO method in conjunction with DFT. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~20 | -CH₃ |

| ~110 | C5 |

| ~150 | C4-Br |

| ~160 | C6-CH₃ |

Note: The values in this table are predicted and serve as an estimation of the expected chemical shifts.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₅H₆BrN₃), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. miamioh.edu The nominal molecular weight is 188 g/mol .

The fragmentation of this compound would likely involve the loss of various fragments. Common fragmentation pathways for such compounds include the loss of a bromine radical (•Br), leading to a peak at m/z corresponding to [M-Br]⁺. Another possible fragmentation is the loss of a methyl radical (•CH₃), resulting in a peak at m/z corresponding to [M-CH₃]⁺. Further fragmentation of the pyrimidine ring could also occur. The study of fragmentation patterns of similar amine-containing and halogenated aromatic compounds provides a basis for these predictions. miamioh.edulibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 187/189 | [C₅H₆BrN₃]⁺ (Molecular ion, [M]⁺/[M+2]⁺) |

| 108 | [C₅H₆N₃]⁺ ([M-Br]⁺) |

Note: The m/z values are based on the most abundant isotopes and represent predicted major fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.

For organic molecules like this compound, the absorption of UV radiation primarily involves the excitation of electrons in π (pi) bonds and non-bonding (n) orbitals to higher energy anti-bonding π* (pi-star) orbitals. libretexts.org The pyrimidine ring, being an aromatic system, contains a conjugated network of π bonds. The amino (-NH₂) group and the nitrogen atoms within the pyrimidine ring possess non-bonding electrons (lone pairs). Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically observed in compounds with conjugated systems, such as the pyrimidine ring, and are characterized by high molar absorptivity.

n → π* (n to pi-star) transitions: These transitions occur when an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, is promoted to a π* anti-bonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture

While the complete crystal structure of this compound has not been reported in the available literature, valuable insights into its expected molecular geometry can be gained from the crystallographic data of structurally similar compounds. The analysis of related pyrimidine derivatives provides a reliable framework for predicting the bond lengths and angles within the target molecule.

For instance, the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine reveals that the pyrimidine ring is essentially planar. researchgate.net This planarity is a characteristic feature of aromatic systems. The bond lengths and angles are consistent with the hybridization of the constituent atoms. Data from this and another related compound, 2-amino-4-hydroxy-6-methylpyrimidine (B160893), are presented below to illustrate the typical geometry of a substituted pyrimidine ring. researchgate.net

Table 1: Selected Bond Lengths (Å) and Angles (°) for Structurally Related Pyrimidine Compounds

| Parameter | 5-Bromo-2-chloropyrimidin-4-amine researchgate.net | 2-amino-4-hydroxy-6-methylpyrimidine researchgate.net |

|---|---|---|

| C2-N1 | 1.341(3) | 1.331(3) |

| C2-N3 | 1.319(3) | 1.372(3) |

| N3-C4 | 1.340(3) | - |

| C4-C5 | 1.381(3) | - |

| C5-C6 | 1.385(3) | - |

| C6-N1 | 1.332(3) | - |

| N1-C2-N3 | 126.8(2) | 119.6(2) |

| C2-N3-C4 | 115.8(2) | - |

| N3-C4-C5 | 123.6(2) | - |

| C4-C5-C6 | 117.8(2) | - |

| C5-C6-N1 | 121.3(2) | - |

| C6-N1-C2 | 114.6(2) | 116.8(2) |

Note: The data provided is for analogous compounds and serves as a model for the expected geometry of this compound.

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and other physical properties. For substituted pyrimidines, hydrogen bonding and π-π stacking are typically the most significant forces. researchgate.netnih.gov

In the crystal structure of the related compound 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked into inversion dimers through pairs of N—H···N hydrogen bonds. researchgate.net These dimers are further connected by additional N—H···N hydrogen bonds, forming a two-dimensional supramolecular network. researchgate.net This type of hydrogen bonding, where the amino group acts as a hydrogen bond donor and the ring nitrogen atoms act as acceptors, is a common and robust motif in the crystal engineering of amino-substituted nitrogen heterocycles. acs.org

Similarly, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate shows molecules forming one-dimensional chains through hydrogen bonds, which then assemble into a three-dimensional network via further hydrogen bonding and interactions between the pyrimidine rings. researchgate.net The presence of the amino group in this compound makes it highly probable that its crystal structure is also stabilized by extensive N—H···N hydrogen-bonding networks, leading to a well-ordered and stable supramolecular architecture. nih.gov

Computational and Theoretical Studies on 4 Bromo 6 Methylpyrimidin 2 Amine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of properties of molecules, such as their geometry, energy, and vibrational frequencies.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

An analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. A critical part of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. Typically, the distribution and energy values of these orbitals for 4-Bromo-6-methylpyrimidin-2-amine would be detailed and presented in a data table. This information is currently not available in scientific literature.

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis using DFT is a standard method to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. A table of calculated vibrational frequencies and their corresponding assignments (e.g., C-H stretch, N-H bend) for this compound would be presented here, but no such study has been published.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is followed by molecular dynamics simulations to study the stability and behavior of the ligand-receptor complex over time.

Prediction of Binding Modes and Interaction Energies

This section would describe the results of molecular docking studies of this compound with specific biological targets. It would detail the predicted binding pose of the molecule within the active site of a receptor, identifying key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. The strength of this binding is quantified by the interaction or binding energy, typically given in kcal/mol. A data table summarizing the target, binding energy, and key interacting residues would be included. As no molecular docking studies have been published for this compound, this information cannot be provided.

Q & A

Q. Basic Research Focus

- NMR : H and C NMR should show distinct signals for the aromatic pyrimidine protons (δ 6.5–8.5 ppm), the methyl group (δ 2.3–2.6 ppm), and the amine proton (δ 5.0–5.5 ppm, exchangeable with DO). N NMR can further validate the amine group .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] at m/z 202 (CHBrN). Isotopic patterns for bromine (1:1 ratio for Br and Br) confirm successful bromination .

What computational strategies predict the electronic properties and reactivity of this compound?

Advanced Research Focus

Density functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model the compound’s HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Molecular docking studies may assess interactions with biological targets (e.g., enzymes), guiding medicinal chemistry applications .

How can crystallographic data resolve structural ambiguities, and what are common pitfalls in refinement?

Advanced Research Focus

Single-crystal X-ray diffraction with SHELXL/SHELXS software is critical for resolving bond lengths, angles, and hydrogen bonding. Key steps:

- Use high-resolution data (R < 0.05) and validate with R values.

- Address disorder in the bromine or methyl groups via PART instructions in SHELXL .

- Common pitfalls include overfitting (mitigated by data-to-parameter ratios >10) and misassignment of solvent molecules .

What strategies improve solubility and stability for in vitro biological assays?

Q. Basic Research Focus

- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH for salt formation (e.g., HCl salts) .

- Stability : Store at 2–8°C in inert atmospheres. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradients) .

How can structure-activity relationship (SAR) studies guide derivative design for target modulation?

Q. Advanced Research Focus

- Core Modifications : Replace bromine with other halogens (Cl, F) or install electron-withdrawing groups (CF) at the 6-position to alter electronic profiles .

- Biological Testing : Screen derivatives against kinase panels or microbial targets, correlating IC values with computational descriptors (e.g., LogP, polar surface area) .

How are reactive intermediates characterized during synthesis, and what analytical tools are essential?

Q. Advanced Research Focus

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates like brominated radicals or imine tautomers .

- Trapping Experiments : Add thiourea or TEMPO to stabilize transient species for NMR or X-ray analysis .

What are the limitations of current synthetic methods, and how can they be innovated?

Q. Advanced Research Focus

- Challenges : Low yields in bromination due to steric hindrance from the methyl group.

- Innovations : Photoredox catalysis or transition-metal-mediated C–H activation for direct functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.